16-Methylene estrone

Affinity alkylator Enzyme inactivation 17β-hydroxysteroid dehydrogenase

16-Methylene estrone (CAS 10506-73-7; C₁₉H₂₂O₂; MW 282.38) is a synthetic C-16 exocyclic methylene derivative of estrone classified as a 20α-hydroxysteroid dehydrogenase inactivator. Unlike the parent hormone estrone, which serves as a reversible substrate, 16-methylene estrone functions as an irreversible, cofactor-independent affinity alkylator of human placental 17β,20α-hydroxysteroid dehydrogenase (17β,20α-HSD), covalently modifying the enzyme active site with a stoichiometry of 1 mol alkylator per mol enzyme dimer.

Molecular Formula C19H22O2
Molecular Weight 282.4 g/mol
CAS No. 10506-73-7
Cat. No. B084075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name16-Methylene estrone
CAS10506-73-7
Synonyms16-methylene estrone
16-methylene-estrone
3-hydroxy-16-methyleneestra-1,3,5(10)-triene-17-one
Molecular FormulaC19H22O2
Molecular Weight282.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CC(=C)C2=O)CCC4=C3C=CC(=C4)O
InChIInChI=1S/C19H22O2/c1-11-9-17-16-5-3-12-10-13(20)4-6-14(12)15(16)7-8-19(17,2)18(11)21/h4,6,10,15-17,20H,1,3,5,7-9H2,2H3/t15-,16-,17+,19+/m1/s1
InChIKeyDQCXOXIHZXIICM-VXNCWWDNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





16-Methylene Estrone (CAS 10506-73-7): A Covalent Affinity Alkylator for 17β,20α-Hydroxysteroid Dehydrogenase Research Procurement


16-Methylene estrone (CAS 10506-73-7; C₁₉H₂₂O₂; MW 282.38) is a synthetic C-16 exocyclic methylene derivative of estrone classified as a 20α-hydroxysteroid dehydrogenase inactivator [1]. Unlike the parent hormone estrone, which serves as a reversible substrate, 16-methylene estrone functions as an irreversible, cofactor-independent affinity alkylator of human placental 17β,20α-hydroxysteroid dehydrogenase (17β,20α-HSD), covalently modifying the enzyme active site with a stoichiometry of 1 mol alkylator per mol enzyme dimer [2]. This mechanistic distinction—enzymatically generated covalent inactivation rather than reversible turnover—establishes 16-methylene estrone as a specialized biochemical probe rather than a generic estrogen analog.

Why Estrone or 16-Methylene Estradiol Cannot Substitute for 16-Methylene Estrone in Targeted 17β,20α-HSD Inactivation Studies


Structurally similar in-class compounds exhibit fundamentally divergent mechanisms that preclude interchangeability. Estrone is a reversible substrate that protects the enzyme from inactivation rather than inhibiting it [1]. 16-Methylene estradiol, the 17β-hydroxy precursor, is enzymatically inert as an alkylator in the absence of NAD⁺ cofactor and requires enzymatic oxidation to generate 16-methylene estrone in situ [1]. Competitive inhibitors such as 16β-benzyl-estradiol (IC₅₀ = 0.8 μM) bind reversibly without covalent modification [2]. Only 16-methylene estrone combines pre-formed affinity alkylator potency (Km = 2.7 μM), cofactor-independent irreversible inactivation (t₁/₂ = 7.2 min at 25 μM, pH 9.2), and a covalent 1:1 binding stoichiometry within a single molecular entity [1]. Substituting any analog would alter the experimental readout from irreversible covalent inactivation to either reversible inhibition or NAD⁺-dependent pro-drug kinetics.

Quantitative Differentiation Evidence: 16-Methylene Estrone vs. Closest Analogs in Enzyme Inactivation Performance


Irreversible Covalent Alkylation vs. Reversible Substrate Turnover: Mechanism-Based Differentiation from Estrone

16-Methylene estrone irreversibly inactivates human placental 17β,20α-HSD through covalent active-site alkylation, whereas the parent compound estrone functions solely as a reversible substrate that protects the enzyme from inactivation. In protection experiments, co-incubation with estrone, estradiol-17β, or progesterone blocked enzyme inhibition by 16-methylene estrone, confirming active-site competition and demonstrating that estrone cannot produce irreversible inactivation [1]. Affinity radioalkylation studies using 16-methylene [6,7-³H]estrone confirmed covalent incorporation of 1 mol alkylator per mol of inactivated enzyme dimer [1].

Affinity alkylator Enzyme inactivation 17β-hydroxysteroid dehydrogenase Covalent inhibitor

Cofactor-Independent Inactivation: 16-Methylene Estrone vs. NAD⁺-Dependent 16-Methylene Estradiol

16-Methylene estrone inactivates 17β,20α-HSD without requiring any cofactor, functioning as a pre-formed affinity alkylator. In contrast, 16-methylene estradiol—its precursor—does not inactivate the enzyme in the absence of NAD⁺ (256 μM) and is enzymatically inert as an inhibitor until oxidized to 16-methylene estrone by the enzyme-NAD⁺ complex [1]. This means 16-methylene estradiol acts as a pro-drug requiring intact enzymatic turnover to generate the active alkylator species, whereas 16-methylene estrone bypasses this requirement entirely.

NAD+ independence Pre-formed alkylator Enzyme kinetics Steroid dehydrogenase

Enzyme Affinity (Km): 3-Fold Higher Binding Affinity Than 16-Methylene Estradiol

16-Methylene estrone exhibits a Km of 2.7 μM for 17β,20α-HSD, representing approximately 3-fold higher enzyme affinity than 16-methylene estradiol, which displays a Km of 8.0 μM under identical assay conditions using the same homogeneous enzyme preparation [1]. The lower Km indicates that 16-methylene estrone achieves half-maximal inactivation velocity at a substantially lower concentration than its precursor compound.

Michaelis constant Enzyme affinity Km comparison Substrate recognition

Inactivation Kinetics: >8-Fold Faster Half-Life Than 16-Methylene Estradiol at Lower Concentration

At pH 9.2, 16-methylene estrone achieves an inactivation half-life (t₁/₂) of 7.2 minutes at only 25 μM concentration. By comparison, 16-methylene estradiol requires a 4-fold higher concentration (100 μM) to achieve a t₁/₂ of 1.0 hour—approximately 8.3-fold slower—under the same pH condition [1]. Even at physiological pH 7.0, 16-methylene estrone retains significant inactivation potency with a t₁/₂ of 2.7 hours at 25 μM. The biomolecular rate constant for 16-methylene estrone is k'₃ = 63.3 L/mol·s at pH 9.2, with KI = 261 μM and k₃ = 8.0 × 10⁻⁴ s⁻¹ at pH 7.0 [1].

Inactivation half-life t1/2 Pseudo-first order kinetics Alkylation rate

Reduced Estrogenic Activity: Pharmacological Differentiation from Parent Estrone

According to US Patent 3,257,429, 16-methylene estrone and related 16-methylene/16-methyl estrone derivatives exhibit lesser estrogenic effect than the corresponding 16-unsubstituted parent compounds while retaining other physiological properties including anti-androgenic activity [1]. This differential pharmacology is corroborated by a 1988 structure-activity study showing that introduction of conjugated systems into the D-ring of 16-methylene estrone derivatives generally reduced estrogenic activity, with some 16-hydroxymethylene estrone derivatives demonstrating better radioprotective effects in irradiated mice than estradiol and estriol [2]. The patent explicitly states this reduced estrogenicity, combined with retained anti-androgenic effect, makes these compounds useful where estrogenic effects represent an undesirable side reaction [1].

Estrogenic activity Anti-androgenic Selectivity SAR

Stoichiometric Covalent Labeling: 1:1 Adduct Formation for Quantitative Active-Site Titration

Affinity radioalkylation studies using 16-methylene [6,7-³H]estrone demonstrate that exactly 1 mol of alkylator binds covalently per mol of inactivated enzyme dimer, establishing a defined 1:1 stoichiometry [1]. This quantitative relationship enables accurate active-site titration and distinguishes 16-methylene estrone from non-covalent inhibitors such as 16β-benzyl-estradiol (IC₅₀ = 0.8 μM), which achieves inhibition through reversible binding without covalent modification [2]. The defined stoichiometry also contrasts with less specific alkylating agents that may produce heterogeneous labeling patterns.

Stoichiometry Affinity labeling Active-site titration Radioalkylation

Procurement-Driven Application Scenarios for 16-Methylene Estrone in Enzyme Research and Inhibitor Development


Active-Site Peptide Mapping and Covalent Labeling of 17β,20α-Hydroxysteroid Dehydrogenase

The 1:1 covalent stoichiometry of 16-methylene estrone binding to 17β,20α-HSD [1] enables definitive active-site peptide identification via radioalkylation (using tritiated 16-methylene estrone) followed by proteolytic digestion and sequencing. Unlike reversible inhibitors or substrates, the irreversible adduct survives denaturation, proteolysis, and chromatographic separation, providing unambiguous identification of the catalytic residue modified. This application is directly supported by the demonstrated stoichiometric incorporation of 16-methylene [6,7-³H]estrone into the purified enzyme [1].

Cofactor-Independent Enzyme Inactivation in Complex Biological Matrices

Because 16-methylene estrone inactivates 17β,20α-HSD without requiring NAD⁺ or NADPH [1], it is the preferred reagent for experiments conducted in cofactor-depleted or cofactor-variable systems—including tissue homogenates, cell lysates, and in situ labeling protocols where endogenous cofactor concentrations cannot be standardized. This contrasts with 16-methylene estradiol, which requires enzymatic oxidation by NAD⁺ to generate the active alkylator species, and with estrone 3-bromoacetate, which requires NADPH for inactivation [1].

Synthetic Intermediate for 16-Methylene Estradiol and Downstream Steroidal Derivatives

As established in US Patent 3,257,429, 16-methylene estrone serves as the key intermediate for conventional reduction (LiAlH₄ or NaBH₄) to 16-methylene estradiol, which can be further derivatized to 16-methyl-17α-ethinyl-estradiol and related estrogenic/anti-androgenic compounds [2]. The exocyclic 16-methylene group provides a reactive handle for diverse chemical transformations. Procurement of 16-methylene estrone therefore supports both direct biochemical use and downstream synthetic chemistry workflows.

Scaffold for Designing Reduced-Estrogenicity Steroid-Based Enzyme Probes and Inhibitors

The patent-documented lesser estrogenic activity of 16-methylene estrone relative to unsubstituted estrone [2], combined with its potent irreversible enzyme inactivation [1], makes it a privileged scaffold for medicinal chemistry programs targeting 17β-hydroxysteroid dehydrogenases in estrogen-dependent disease contexts. The attenuated hormonal activity reduces estrogen receptor-mediated confounding in cell-based assays, while the D-ring methylene group provides a synthetic entry point for further SAR exploration, as corroborated by the 1988 structure-activity relationship study of 16-methylene estrone derivatives [3].

Quote Request

Request a Quote for 16-Methylene estrone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.